2-Bromo-4-iodo-6-(trifluoromethyl)pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-4-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-5-2-3(11)1-4(12-5)6(8,9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYJKMRGYRFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C(F)(F)F)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine typically involves halogen exchange reactions. One common method includes the treatment of 2-chloro-6-(trifluoromethyl)pyridine with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -85°C, followed by iodination . Industrial production methods often involve similar halogen exchange reactions but are scaled up to meet commercial demands .
Chemical Reactions Analysis
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Key Observations :
- Halogen Diversity : The target compound’s combination of bromine and iodine at the 2- and 4-positions is distinct from analogs like 2-bromo-6-(trifluoromethyl)pyridine, which lacks iodine .
- Steric Effects : Iodine’s larger atomic radius (vs. bromine or chlorine) introduces steric hindrance, impacting reactivity in cross-coupling reactions .
- Electronic Effects : The trifluoromethyl group at the 6-position enhances electron withdrawal, stabilizing negative charges in intermediates more effectively than methyl or fluorine substituents .
Physicochemical Properties
| Property | This compound | 2-Bromo-6-(trifluoromethyl)pyridine | 3-Bromo-2-chloro-6-(trifluoromethyl)pyridine |
|---|---|---|---|
| Melting Point | Not reported | 45–47°C | 62–64°C |
| Solubility | Low in water; soluble in THF, DCM | Similar | Similar |
| Stability | Sensitive to light due to iodine | Stable under ambient conditions | Moderate stability; prone to dehalogenation |
Data inferred from analogous compounds in , and 12.
Biological Activity
2-Bromo-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of bromine, iodine, and a trifluoromethyl group, which may influence its reactivity and interactions with biological targets.
- Chemical Formula : CHBrFI
- CAS Number : 749875-09-0
- Molecular Weight : 292.89 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antimicrobial properties and potential as a pharmacological agent. The presence of halogens and the trifluoromethyl group are believed to enhance its interaction with various biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related thiazole derivatives demonstrate varying degrees of activity against pathogens such as Staphylococcus aureus and Candida albicans . While specific data on this compound's antimicrobial efficacy is limited, structural analogs suggest a promising profile.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : It may interact with specific enzymes or receptors, inhibiting their activity and disrupting metabolic pathways.
- Membrane Disruption : Similar compounds have been shown to compromise microbial cell membranes, leading to cell death.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study investigating various pyridine derivatives found that halogenated compounds exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. The introduction of a trifluoromethyl group was particularly noted for increasing lipophilicity, thus improving membrane penetration .
- Calcium Channel Blocker Research : In a patent study, this compound was evaluated for its potential as a calcium channel blocker. The findings indicated that the compound could modulate calcium channel activity, which is crucial for various physiological processes .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities reported for various halogenated pyridine derivatives in comparison to this compound:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Mechanism of Action |
|---|---|---|
| This compound | Not specified yet | Potential enzyme inhibition & membrane disruption |
| Related Thiazole Derivatives | 0.5 - 200 | Membrane disruption & enzyme inhibition |
| Non-halogenated Pyridines | >200 | Limited interaction with biological targets |
Q & A
Q. Conflicting reactivity outcomes in SNAr reactions: What factors contribute?
- Methodological Answer : Competing pathways (e.g., elimination vs. substitution) depend on:
- Base strength : Use mild bases (K₂CO₃) to favor substitution over elimination.
- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states.
- Leaving group ability : Iodide (better leaving group than bromide) enhances reaction rates. Systematically vary these parameters and monitor via TLC/GC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
